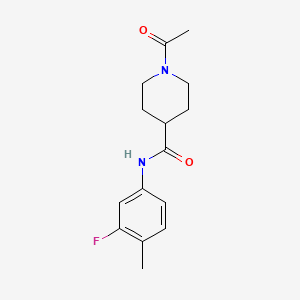![molecular formula C20H32N4O2 B5343773 N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5343773.png)
N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine, also known as MP-10, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of pyridine derivatives and has shown promising results in various studies related to neuroscience, cancer research, and drug discovery.
Mécanisme D'action
The mechanism of action of N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine is not fully understood. However, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain, depression, and neurodegenerative diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis by targeting various signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have potential neuroprotective effects by modulating the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain, depression, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has several advantages for lab experiments. It is a novel compound that has shown promising results in various studies related to neuroscience, cancer research, and drug discovery. It has a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. However, the limitations of this compound include its limited availability and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine. These include further investigations into its potential use in neuroscience, cancer research, and drug discovery. This compound has shown promising results in various studies related to these fields, and further studies could lead to the development of novel therapies for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine involves a multi-step process that includes the reaction of 2-chloronicotinic acid with 1-ethylpropylamine, followed by the reaction of the resulting product with 4-morpholin-4-ylpiperidine-1-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has been extensively studied for its potential use in scientific research. It has shown promising results in various studies related to neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain, depression, and neurodegenerative diseases. This compound has also been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
(4-morpholin-4-ylpiperidin-1-yl)-[6-(pentan-3-ylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-3-17(4-2)22-19-6-5-16(15-21-19)20(25)24-9-7-18(8-10-24)23-11-13-26-14-12-23/h5-6,15,17-18H,3-4,7-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXIILZVIVGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B5343700.png)
![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5343706.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343715.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5343726.png)
![3-(5-{[3-(2-ethoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5343737.png)
![3-(2-{[1-(hydroxymethyl)cyclopropyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5343743.png)
![6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5343750.png)

![[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(3-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5343757.png)
![N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5343780.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343786.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5343787.png)
